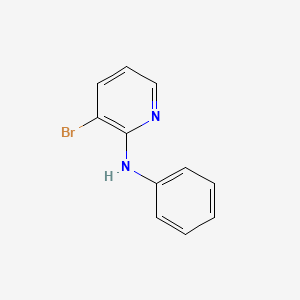

3-bromo-N-phenylpyridin-2-amine

Vue d'ensemble

Description

3-Bromo-N-phenylpyridin-2-amine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the third position and an aniline group is attached to the nitrogen atom at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-phenylpyridin-2-amine typically involves the bromination of N-phenylpyridin-2-amine. One common method is the reaction of N-phenylpyridin-2-amine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in the presence of solvents like toluene or ethanol.

Major Products:

Substitution Reactions: Products include various substituted pyridin-2-amines.

Coupling Reactions: Products are biaryl compounds with diverse functional groups.

Applications De Recherche Scientifique

Synthesis and Reactivity

3-Bromo-N-phenylpyridin-2-amine can be synthesized through various methods, including the bromination of N-phenylpyridin-2-amine. The compound serves as a versatile building block in the synthesis of more complex molecules. Notably, it has been utilized in the formation of 9H-pyrido[2,3-b]indole through palladium-catalyzed reactions, demonstrating its utility in constructing heterocyclic frameworks .

Table 1: Synthesis Methods for this compound

| Method | Conditions | Yield (%) |

|---|---|---|

| Sandmeyer Reaction | 48% HBr with bromine | Low yield (25.9) |

| Palladium-Catalyzed Reaction | 165 °C with sodium carbonate | 18 - 31 |

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. In a study assessing various compounds, some derivatives demonstrated significant cytotoxic effects against cancer cell lines, highlighting their potential as therapeutic agents .

Neuroprotective Effects

Additionally, some derivatives have shown neuroprotective effects, suggesting applications in treating neurodegenerative diseases. The structure-activity relationship studies indicate that modifications to the pyridine ring can enhance biological activity .

Material Science Applications

This compound is also explored in material science for its role in synthesizing functionalized polymers and nanomaterials. Its ability to react with anilines allows for the production of aryl amides, which are critical in developing advanced materials with specific properties .

Table 2: Material Science Applications

| Application | Description |

|---|---|

| Functionalized Polymers | Used to synthesize polymers with tailored properties for electronics and photonics. |

| Nanomaterials | Acts as a precursor for creating nanostructured materials with potential applications in catalysis and sensing. |

Case Study 1: Synthesis of Carbolines

In a notable case study, researchers successfully synthesized multiple carboline derivatives from this compound using various catalytic systems. The study highlighted the efficiency of different ligands and bases to improve yields significantly compared to traditional methods .

Case Study 2: Photophysical Properties

Another study focused on the photophysical properties of compounds derived from this compound. The investigation revealed that certain derivatives exhibited exceptional phosphorescent properties when incorporated into rigid matrices, paving the way for applications in organic light-emitting diodes (OLEDs) .

Mécanisme D'action

The mechanism of action of 3-bromo-N-phenylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

3-Bromo-N-methylpyridin-2-amine: Similar structure but with a methyl group instead of a phenyl group.

3-Bromo-N-phenylpyridin-4-amine: Bromine atom at the third position and aniline group at the fourth position.

Uniqueness: 3-Bromo-N-phenylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a phenyl group on the pyridine ring makes it a versatile intermediate for various synthetic applications .

Activité Biologique

3-Bromo-N-phenylpyridin-2-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C11H9BrN2

IUPAC Name : this compound

Molecular Weight : 249.1 g/mol

The compound features a bromine atom at the 3-position of the pyridine ring and an aniline group attached to the nitrogen at the 2-position, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves bromination of N-phenylpyridin-2-amine. A common method includes:

- Reagents : Bromine, acetic acid as solvent.

- Conditions : Reaction carried out at room temperature followed by purification through recrystallization.

This approach allows for the selective introduction of the bromine substituent while maintaining the integrity of the pyridine and phenyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances its binding affinity, while the pyridine ring contributes to its lipophilicity, facilitating membrane permeability.

Therapeutic Applications

Research indicates that this compound may have applications in:

- Medicinal Chemistry : It serves as a precursor for synthesizing novel pharmaceutical compounds with potential therapeutic effects against various diseases.

- Chemical Biology : The compound is utilized in studies investigating biological pathways and molecular interactions, particularly in enzyme inhibition assays .

Case Study 1: Inhibition Studies

A study explored the inhibitory effects of pyridine derivatives on specific enzymes. It was found that compounds similar to this compound exhibited significant inhibition of α/β-hydrolase domain (ABHD) enzymes, which are involved in lipid metabolism and signaling pathways. The IC50 values for related compounds were reported in the low micromolar range, indicating potent biological activity .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyridine derivatives, including this compound. The results demonstrated that these compounds could inhibit biofilm formation in pathogenic bacteria, highlighting their potential as antimicrobial agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-N-methylpyridin-2-amine | Methyl group instead of phenyl | Moderate enzyme inhibition |

| 3-Bromo-N-phenylpyridin-4-amine | Bromine at the third position | Similar inhibitory effects |

The distinct substitution pattern in this compound contributes to its unique biological profile compared to these analogs .

Propriétés

IUPAC Name |

3-bromo-N-phenylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEQUCPZBWLXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.